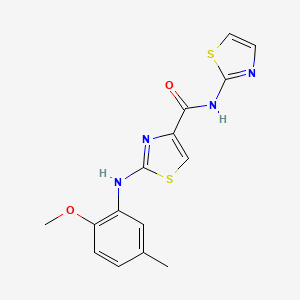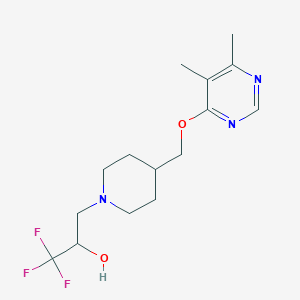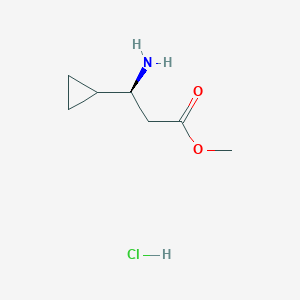![molecular formula C19H19Cl2N5O2 B2890306 2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-11-4](/img/structure/B2890306.png)
2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H19Cl2N5O2 and its molecular weight is 420.29. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lck Kinase Inhibition
Compounds structurally related to "2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione" have been identified as ATP-competitive inhibitors of lck kinase, a crucial enzyme in T-cell activation. Initial studies highlighted the importance of the dichlorophenyl ring and the imide NH for pharmacological activity, leading to the discovery of more potent inhibitors upon structural modification. This research contributes to understanding kinase inhibition mechanisms and developing therapeutic agents for immune-related disorders (Snow et al., 2002).
Host for Anions
An imidazole-containing bisphenol demonstrated versatility as a host for various anions, showcasing structural adaptability to accommodate different anion types through electrostatic and weak interactions. This study provides insights into anion recognition and encapsulation, relevant for sensor development and molecular separation technologies (Nath & Baruah, 2012).
Luminescence Sensing
Imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, showcasing potential as fluorescence sensors. These findings contribute to the development of materials for detecting and quantifying organic compounds in various environmental and biological contexts (Shi et al., 2015).
Silver(I) and Gold(I/III) Complexes Synthesis
Research on N-heterocyclic carbenes (NHCs) led to the synthesis of silver(I) and gold(I/III) complexes containing dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, offering insights into the steric and electronic influences on metal-NHC interactions. This research has implications for catalysis and material science (Gaillard et al., 2009).
Mechanism of Action
Target of Action
It is known that many imidazole derivatives interact with enzymes involved in the biosynthesis of sterols, particularly in fungi .
Mode of Action
Imidazole derivatives often function by inhibiting the activity of enzymes involved in sterol biosynthesis . This inhibition disrupts the integrity of cellular membranes, leading to impaired cell function and eventual cell death .
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway, given its structural similarity to other imidazole derivatives . The downstream effects of this inhibition can include disrupted cell membrane integrity and impaired cell function .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may be well-absorbed in the body. Its predicted pKa of 6.88 may also influence its absorption and distribution.
Result of Action
The result of the compound’s action is likely the disruption of cell membrane integrity and impaired cell function, leading to cell death . This is based on the known effects of other imidazole derivatives on sterol biosynthesis .
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-10(2)26-11(3)8-24-15-16(22-18(24)26)23(4)19(28)25(17(15)27)9-12-5-6-13(20)7-14(12)21/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIEKKIBXVDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2890228.png)

![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)




![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)

![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2890243.png)

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)